molecular formula C16H15F3N4O2S B10903664 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10903664
M. Wt: 384.4 g/mol
InChI Key: WAQALCKLIWPGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazolone Core: The pyrazolone core is synthesized by reacting hydrazine with an appropriate β-diketone.

    Introduction of the Trifluoromethyl Group: This step involves the incorporation of a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Assembly: The final compound is assembled by condensing the benzothiazole derivative with the pyrazolone core under suitable conditions, often involving a base and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: The compound’s photochromic and luminescent properties make it a candidate for use in advanced materials and sensors.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and pyrazolone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but lacks the trifluoromethyl group.

    2-(1,3-Benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(chloromethyl)-1,2-dihydro-3H-pyrazol-3-one: Similar structure with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a pharmaceutical agent.

Properties

Molecular Formula

C16H15F3N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(3-methoxypropyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H15F3N4O2S/c1-25-8-4-7-20-9-10-13(16(17,18)19)22-23(14(10)24)15-21-11-5-2-3-6-12(11)26-15/h2-3,5-6,9,22H,4,7-8H2,1H3

InChI Key

WAQALCKLIWPGQB-UHFFFAOYSA-N

Canonical SMILES

COCCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.